molecular formula C13H18N4O2 B2815611 1-Cyclohexyl-3-(pyridine-4-carbonylamino)urea CAS No. 303773-32-2

1-Cyclohexyl-3-(pyridine-4-carbonylamino)urea

Cat. No. B2815611
CAS RN: 303773-32-2
M. Wt: 262.313
InChI Key: DFJRWKJKBJOFLT-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(pyridine-4-carbonylamino)urea is a chemical compound with the molecular formula C13H18N4O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 1-Cyclohexyl-3-(pyridine-4-carbonylamino)urea consists of a cyclohexyl group, a pyridine-4-carbonylamino group, and a urea group . The molecular weight of this compound is 262.31 .

Scientific Research Applications

Structural Analysis and Molecular Conformation

1-Cyclohexyl-3-(pyridine-4-carbonylamino)urea has been studied for its molecular structure and conformation. Research on similar compounds, such as cyclohexyl-1 [(cycloheptylamino-4 pyridyl-3)sulfonyl]-3 urea, shows intricate details about their crystal structures, including disorder in cycloalkyl groups and intramolecular hydrogen bonds (Dupont et al., 1991). These structural insights are crucial for understanding the chemical behavior and potential applications of these compounds.

Formation of Oligomeric and Macrocyclic Ureas

Studies have shown the formation of oligomeric and macrocyclic ureas based on related structures like 2,6-diaminopyridine. The process involves high-temperature reactions in specific solvents, resulting in cyclic trimers and tetramers with defined geometries (Gube et al., 2012). Such formations are significant for the development of new materials and pharmaceuticals.

Complexation and Unfolding of Heterocyclic Ureas

Heterocyclic ureas, similar to 1-Cyclohexyl-3-(pyridine-4-carbonylamino)urea, have been synthesized and analyzed for their ability to form hydrogen-bonded complexes. This research is pivotal in understanding the self-assembly and potential applications of these compounds in materials science (Corbin et al., 2001).

properties

IUPAC Name

1-cyclohexyl-3-(pyridine-4-carbonylamino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c18-12(10-6-8-14-9-7-10)16-17-13(19)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,16,18)(H2,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJRWKJKBJOFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001331062
Record name 1-cyclohexyl-3-(pyridine-4-carbonylamino)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806777
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Cyclohexyl-3-(pyridine-4-carbonylamino)urea

CAS RN

303773-32-2
Record name 1-cyclohexyl-3-(pyridine-4-carbonylamino)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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